molecular formula C16H11FN4O B2634293 (4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide CAS No. 1825659-50-4

(4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide

Cat. No. B2634293
CAS RN: 1825659-50-4
M. Wt: 294.289
InChI Key: HLTAUEKANFNJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide is a chemical compound that has been studied for its potential use in scientific research. It is a cyanamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including caspases and matrix metalloproteinases. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis. This makes it useful in studying the mechanisms of cell growth and development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of (4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide. One direction is to further investigate its mechanism of action, in order to better understand its biochemical and physiological effects. Another direction is to study its potential use in the treatment of cancer and other diseases, in order to develop new therapies. Additionally, it could be studied for its potential use in drug delivery systems, due to its ability to inhibit cell proliferation and induce apoptosis.

Synthesis Methods

The synthesis of (4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide involves the reaction of 4-fluoroaniline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of cyanogen bromide. The resulting product is then purified using column chromatography. The yield of the synthesis method is approximately 50%.

Scientific Research Applications

(4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide has been studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

(4-fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O/c17-13-6-8-14(9-7-13)21(11-18)10-15-19-16(20-22-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTAUEKANFNJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN(C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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